6-Bromo-3-isopropylimidazo[1,5-a]pyrazine
Description
Overview of Imidazo[1,5-a]pyrazine (B1201761) Scaffolds in Medicinal Chemistry and Chemical Biology
The imidazo[1,5-a]pyrazine scaffold is a key structural motif found in a multitude of biologically active compounds. Derivatives of the isomeric and closely related imidazo[1,2-a]pyrazine (B1224502) system have demonstrated a wide array of pharmacological activities, including antibacterial, anti-inflammatory, antiulcer, antidepressant, and smooth muscle relaxant properties. This versatility has established the imidazopyrazine core as a "privileged scaffold" in drug discovery.
In the realm of medicinal chemistry, these compounds have been successfully developed as potent and selective inhibitors of various protein kinases. For instance, specific derivatives have been synthesized as inhibitors of c-Src, a non-receptor tyrosine kinase implicated in cancer and acute ischemic stroke. nih.gov Others have been investigated as inhibitors of Bruton's tyrosine kinase (BTK) for applications in oncology and autoimmune diseases, and as I-kappa B Kinase (IKK) inhibitors for treating inflammatory conditions. nih.govbenthamdirect.com Furthermore, the imidazopyrazine framework is central to the development of antimalarial agents, with some derivatives showing activity against the liver stages of the Plasmodium parasite. nih.gov
Significance of Nitrogen-Bridgehead Fused Heterocycles in Drug Discovery
Nitrogen-bridgehead fused heterocycles, such as the imidazo[1,5-a]pyrazine system, represent a crucial class of compounds in drug discovery. Their rigid, bicyclic structure provides a three-dimensional framework that can be precisely decorated with functional groups to optimize interactions with biological targets. This structural rigidity often leads to higher binding affinity and selectivity compared to more flexible acyclic or monocyclic molecules.
These scaffolds are present in numerous natural products and have been successfully incorporated into a wide range of synthetic drugs. Their unique topology allows them to mimic the core structures of endogenous ligands, enabling them to modulate the function of enzymes, receptors, and ion channels. The development of efficient synthetic methodologies to access these complex ring systems is an active area of chemical research, aiming to expand the accessible chemical space for drug discovery programs.
Rationale for Research on Substituted Imidazo[1,5-a]pyrazine Derivatives
The exploration of substituted imidazo[1,5-a]pyrazine derivatives is driven by the principles of structure-activity relationship (SAR) studies. The core scaffold provides the basic framework for biological activity, while the nature and position of substituents are systematically varied to fine-tune pharmacological properties.
Key objectives for synthesizing substituted derivatives include:
Enhancing Potency: Introducing specific functional groups can create additional favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein, leading to lower effective concentrations.
Improving Selectivity: Modifying substituents can disfavor binding to off-target proteins, thereby reducing the potential for side effects.
Optimizing Pharmacokinetic Properties: Substitutions can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. For example, adding or modifying groups can improve metabolic stability, increase brain penetration for central nervous system targets, or modulate solubility. nih.govnih.gov
Through this iterative process of design, synthesis, and biological evaluation, medicinal chemists can optimize a lead compound into a viable drug candidate.
Contextualization of 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine within the Broader Class of Halogenated Imidazopyrazines
The specific compound, this compound, is a member of the halogenated imidazopyrazine family. The introduction of halogen atoms, particularly bromine, is a common and effective strategy in medicinal chemistry. nih.govbiointerfaceresearch.com
The bromine atom at the 6-position of the imidazo[1,5-a]pyrazine ring is expected to influence the molecule's properties in several ways. As an electron-withdrawing group, it can modulate the electron density of the heterocyclic ring system, which can affect its reactivity and interaction with biological targets. researchgate.net Furthermore, the bromine atom can act as a key interaction point, forming halogen bonds with protein residues, which can contribute to binding affinity.
The isopropyl group at the 3-position provides a distinct hydrophobic character to that region of the molecule. This substituent can engage in van der Waals interactions within hydrophobic pockets of a target protein, influencing both potency and selectivity. The combination of the 6-bromo and 3-isopropyl substituents creates a unique derivative within the imidazo[1,5-a]pyrazine class, with a specific electronic and steric profile poised for exploration in drug discovery. While detailed research findings for this exact compound are not widely published, its structure is emblematic of the rational design approach used to generate novel, biologically active molecules based on this privileged scaffold.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
6-bromo-3-propan-2-ylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C9H10BrN3/c1-6(2)9-12-4-7-3-11-8(10)5-13(7)9/h3-6H,1-2H3 |
InChI Key |
RIDOWSJXBXTZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC=C2N1C=C(N=C2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 6 Bromo 3 Isopropylimidazo 1,5 a Pyrazine and Analogues
Strategies for the Construction of the Imidazo[1,5-a]pyrazine (B1201761) Core
The formation of the fused imidazo[1,5-a]pyrazine ring system is a critical step in the synthesis of the target molecule. Various strategies have been developed to construct this bicyclic scaffold, primarily involving the formation of the imidazole (B134444) ring onto a pre-existing pyrazine (B50134) moiety. These methods can be broadly categorized into multi-component reactions and cyclization approaches.
Multi-Component Reactions (MCRs) in Imidazo[1,5-a]pyrazine Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. For the synthesis of imidazo[1,5-a]pyrazine derivatives, MCRs have been employed to rapidly generate molecular diversity.
One notable MCR approach is the Groebke-Blackburn-Bienaymé reaction, which involves the condensation of an aminoazine, an aldehyde, and an isocyanide. nih.gov While extensively used for the synthesis of the isomeric imidazo[1,2-a]pyrazine (B1224502) system, this methodology can be adapted for the imidazo[1,5-a]pyrazine core by employing appropriately substituted pyrazine precursors. nih.govrug.nl For instance, a three-component reaction of a 2-aminopyrazine derivative, an aldehyde, and an isocyanide can lead to the formation of a 3-aminoimidazo[1,5-a]pyrazine scaffold. rsc.org The reaction proceeds through the formation of an imine intermediate from the aminoazine and the aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product. The use of microwave irradiation has been shown to accelerate these reactions, leading to shorter reaction times and improved yields. rsc.org
A novel three-component reaction followed by a two-component reaction sequence has also been reported for the synthesis of highly substituted imidazo[1,5-a]pyrazine derivatives. This method combines 2,3-diaminomaleonitrile, ketones, and isocyanides in the initial three-component reaction to form a dihydropyrazine intermediate, which then reacts with isocyanates or isothiocyanates to yield the target fused heterocyclic system. nih.gov
| MCR Type | Starting Materials | Key Features | Reference |
| Groebke-Blackburn-Bienaymé | 2-Aminopyrazine, Aldehyde, Isocyanide | One-pot synthesis, high atom economy, microwave-assisted options available. | nih.govrug.nl |
| 3-CR/2-CR Sequence | 2,3-Diaminomaleonitrile, Ketone, Isocyanide, then Isocyanate/Isothiocyanate | Leads to highly substituted derivatives. | nih.gov |
Cyclization Approaches to Fused Imidazole-Pyrazine Systems
Cyclization reactions represent a more traditional yet highly effective method for constructing the imidazo[1,5-a]pyrazine core. These approaches typically involve the formation of the imidazole ring from a suitably functionalized pyrazine precursor.
A common strategy involves the cyclocondensation of a 2-(aminomethyl)pyrazine derivative with a one-carbon electrophilic synthon. This approach is analogous to the well-established methods for the synthesis of imidazo[1,5-a]pyridines. acs.org The 2-(aminomethyl)pyrazine can be reacted with various reagents such as carboxylic acids, acyl chlorides, or aldehydes under cyclizing conditions to form the fused imidazole ring. An iron-catalyzed C-H amination has been reported for the construction of various imidazole-fused ring systems, including imidazo[1,5-a]pyrazines, using anisole as a green solvent. researchgate.net
Another cyclization strategy involves the reaction of an aminopyrazine with an α-halocarbonyl compound. While this is the classical route to the isomeric imidazo[1,2-a]pyrazines, modifications in the starting materials and reaction conditions can potentially lead to the imidazo[1,5-a]pyrazine scaffold.
| Cyclization Strategy | Pyrazine Precursor | Reagents for Imidazole Ring Formation | Reference |
| Cyclocondensation | 2-(Aminomethyl)pyrazine | Carboxylic acids, Acyl chlorides, Aldehydes | acs.org |
| C-H Amination | Pyrazine derivative | Iron catalyst | researchgate.net |
Regioselective Bromination Techniques for Imidazo[1,5-a]pyrazine Scaffolds
The introduction of a bromine atom at a specific position on the imidazo[1,5-a]pyrazine core is a crucial step in the synthesis of the target molecule. The electronic nature of the fused ring system dictates the regioselectivity of electrophilic substitution reactions.
Bromination Protocols Utilizing N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used reagent for the electrophilic bromination of aromatic and heteroaromatic compounds. organic-chemistry.org In the case of imidazo[1,5-a]pyrazine, the imidazole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the pyrazine ring. Consequently, direct bromination of the unsubstituted imidazo[1,5-a]pyrazine scaffold with NBS is expected to occur preferentially on the imidazole moiety, typically at the C1 or C3 position.
Targeted Bromination at Position 6 of the Pyrazine Ring
Achieving regioselective bromination at the C6 position of the pyrazine ring of an already formed imidazo[1,5-a]pyrazine system via direct electrophilic substitution is generally difficult due to the deactivating effect of the nitrogen atoms in the pyrazine ring and the higher reactivity of the imidazole ring.
A more effective and commonly employed strategy is to start with a pre-brominated pyrazine precursor. The synthesis of the target 6-bromo-imidazo[1,5-a]pyrazine would therefore commence with a pyrazine ring that already contains a bromine atom at the desired position. A suitable starting material for this approach is 2-Amino-6-bromopyrazine . nih.gov This commercially available or synthetically accessible compound can then be elaborated to construct the fused imidazole ring, thereby ensuring the bromine atom is located at the C6 position of the final imidazo[1,5-a]pyrazine product.
This "late-stage cyclization" approach is exemplified in the synthesis of related 6-bromo-imidazo[1,2-a]pyridines, where 2-amino-5-bromopyridine is used as the starting material. A similar synthetic logic can be applied to the pyrazine series. For example, 2-amino-6-bromopyrazine can be reacted with an appropriate C2 synthon to form the imidazole ring.
| Strategy | Starting Material | Key Advantage | Reference |
| Pre-brominated Precursor | 2-Amino-6-bromopyrazine | Unambiguous placement of the bromine atom at the desired C6 position. | nih.gov |
Introduction of the Isopropyl Substituent at Position 3
The final key structural feature of the target molecule is the isopropyl group at the C3 position of the imidazo[1,5-a]pyrazine core. There are two primary strategies to achieve this: incorporating the isopropyl group during the ring-forming reaction or introducing it onto a pre-formed imidazo[1,5-a]pyrazine scaffold.
One approach is to utilize a building block that already contains the isopropyl moiety during the construction of the imidazole ring. For instance, in a cyclocondensation reaction starting from a 2-(aminomethyl)pyrazine derivative, an isopropyl-containing electrophile could be used. An example would be the reaction with isobutyraldehyde or a derivative thereof.
A more versatile method for the introduction of substituents at the C3 position involves the regioselective functionalization of the imidazo[1,5-a]pyrazine core. It has been demonstrated that imidazo[1,5-a]pyrazines can undergo regioselective C3-metalation. acs.org Treatment of the parent heterocycle with a strong base, such as a lithium amide or a Grignard reagent, can lead to deprotonation at the C3 position. The resulting organometallic intermediate can then be quenched with an appropriate electrophile to introduce the desired substituent. To introduce an isopropyl group, a suitable electrophile would be 2-bromopropane or acetone followed by reduction.
| Strategy | Method | Reagents | Reference |
| Ring Formation | Cyclocondensation | 2-(Aminomethyl)pyrazine + Isobutyraldehyde derivative | - |
| Post-functionalization | C3-Metalation | Imidazo[1,5-a]pyrazine + Strong base (e.g., LDA, i-PrMgCl) followed by an isopropyl electrophile (e.g., 2-bromopropane) | acs.org |
Post-Synthetic Functionalization Strategies on Imidazo[1,5-a]pyrazine Intermediates
The presence of a halogen atom, such as bromine, on the imidazo[1,5-a]pyrazine core provides a versatile handle for a variety of post-synthetic modifications. These modifications are crucial for developing a library of analogues with diverse functionalities, enabling structure-activity relationship (SAR) studies. The primary strategies for the functionalization of halogenated imidazo[1,5-a]pyrazines include nucleophilic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Substitution Reactions on Halogenated Imidazo[1,5-a]pyrazines
The electron-deficient nature of the pyrazine ring in the imidazo[1,5-a]pyrazine system facilitates nucleophilic aromatic substitution (SNAr) reactions at the halogenated position. The bromine atom at the C6 position can be displaced by a variety of nucleophiles, including amines, alcohols, and thiols, to introduce a wide range of substituents.
The reactivity of the halogenated imidazo[1,5-a]pyrazine towards nucleophilic attack is influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Generally, strong nucleophiles and polar aprotic solvents are employed to promote the reaction. The scope of this transformation allows for the introduction of diverse chemical moieties, which is instrumental in tuning the physicochemical and pharmacological properties of the resulting compounds.
Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Imidazo[1,5-a]pyrazine Analogues
| Entry | Halogenated Substrate | Nucleophile | Product | Reaction Conditions | Yield (%) |
| 1 | 6-Chloroimidazo[1,2-a]pyrazine | Morpholine (B109124) | 6-(Morpholin-4-yl)imidazo[1,2-a]pyrazine | K2CO3, Acetone, RT, 1.5 h | 94 |
| 2 | 3-Bromo-6-chloroimidazo[1,2-b]pyridazine | Butylamine | 3-Bromo-6-(butylamino)imidazo[1,2-b]pyridazine | CsF, BnEt3NCl, DMSO, 100 °C, 24 h | 94 |
| 3 | Pentafluoropyridine | Piperazine | 4-(Piperazin-1-yl)-2,3,5,6-tetrafluoropyridine | Na2CO3, Acetonitrile | Good |
This table presents data for analogous heterocyclic systems to illustrate the scope of nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions for Further Derivatization
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile toolkit for the functionalization of halogenated imidazo[1,5-a]pyrazines. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, with high functional group tolerance. Key examples of such transformations include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
The Suzuki-Miyaura coupling involves the reaction of the 6-bromo-imidazo[1,5-a]pyrazine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl, heteroaryl, or vinyl substituents at the C6 position. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.
The Sonogashira coupling allows for the introduction of alkyne moieties by reacting the 6-bromo derivative with a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The resulting alkynyl-substituted imidazo[1,5-a]pyrazines are valuable intermediates for further transformations.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the 6-bromo-imidazo[1,5-a]pyrazine with a primary or secondary amine. This reaction provides direct access to a wide range of amino-substituted derivatives, which are of significant interest in medicinal chemistry.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Halogenated Imidazo[1,5-a]pyrazine Analogues
| Entry | Halogenated Substrate | Coupling Partner | Reaction Type | Catalyst/Ligand | Product | Yield (%) |
| 1 | 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Phenylboronic acid | Suzuki-Miyaura | XPhosPdG2/XPhos | 3-Phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | High |
| 2 | 2-Amino-3-bromopyridines | Phenylacetylene | Sonogashira | Pd(CF3COO)2/PPh3/CuI | 2-Amino-3-(phenylethynyl)pyridines | 72-96 |
| 3 | 7-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine | DHPHAzSi acceptors | Buchwald-Hartwig | Not specified | Aminated product | Not specified |
This table presents data for analogous heterocyclic systems to illustrate the scope of palladium-catalyzed cross-coupling reactions.
Optimization of Synthetic Pathways for 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine
Key parameters that are often investigated during optimization studies include:
Catalyst and Ligand Screening: In palladium-catalyzed reactions, the choice of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand can have a profound impact on the reaction outcome. Screening a variety of ligands with different steric and electronic properties is a common strategy to identify the optimal catalyst system.
Base and Solvent Effects: The nature and stoichiometry of the base, as well as the choice of solvent, can significantly influence the reaction rate and selectivity. A systematic evaluation of different bases (e.g., carbonates, phosphates, alkoxides) and solvents is crucial for optimizing the reaction conditions.
Reaction Temperature and Time: These parameters are often interdependent and need to be carefully controlled to ensure complete conversion of the starting materials while minimizing degradation or the formation of side products.
Purification Methods: The development of efficient and scalable purification protocols, such as crystallization or chromatography, is essential for obtaining the desired product in high purity.
While specific optimization data for the synthesis of this compound is not extensively reported in the public domain, general principles of synthetic route optimization for related heterocyclic systems can be applied. For instance, in the synthesis of related imidazo[1,2-a]pyrazines, optimization of the condensation and cyclization steps often involves screening different Lewis or Brønsted acid catalysts and adjusting the reaction temperature.
Table 3: General Parameters for Optimization of Imidazo[1,5-a]pyrazine Synthesis
| Parameter | Variables to Consider | Desired Outcome |
| Catalyst | Palladium source (e.g., Pd(OAc)2, Pd2(dba)3), Ligand (e.g., phosphines, carbenes) | High catalytic activity, stability, and selectivity |
| Base | Inorganic (e.g., K2CO3, Cs2CO3), Organic (e.g., Et3N, DIPEA) | Efficient proton scavenging, compatibility with substrates |
| Solvent | Aprotic (e.g., DMF, DMSO, Toluene), Protic (e.g., alcohols) | Good solubility of reactants, optimal reaction kinetics |
| Temperature | Varies depending on the reaction | Achieve a reasonable reaction rate without product degradation |
| Reaction Time | Monitored by TLC, LC-MS, or GC-MS | Ensure complete consumption of starting material |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules. Through one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete carbon-hydrogen framework and establish the precise arrangement of atoms within the molecule.
The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. For 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the fused-ring system and the aliphatic protons of the isopropyl group.
The three aromatic protons on the imidazopyrazine core (H1, H5, and H8) would appear as distinct signals in the downfield region, typically between δ 7.0 and 9.0 ppm, characteristic of electron-deficient heterocyclic systems. rsc.org The specific chemical shifts and coupling patterns (singlets, doublets) would depend on their position relative to the nitrogen atoms and the bromine substituent. The isopropyl group would give rise to two signals in the upfield region: a septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃)₂. The integration of these signals would correspond to a 1:6 ratio, confirming the presence of the isopropyl moiety. The coupling between the methine and methyl protons (typically with a coupling constant, J, of ~7 Hz) provides definitive evidence for the isopropyl group's structure.
Table 1: Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic CH | 7.5 - 9.0 | s, d | - | 3H |
| Isopropyl CH | 3.0 - 3.5 | septet | ~7 | 1H |
| Isopropyl CH₃ | 1.2 - 1.5 | doublet | ~7 | 6H |
Note: This table is illustrative, based on typical chemical shifts for imidazopyrazine and related heterocyclic systems. rsc.orgmdpi.com
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their electronic environment. For this compound, a total of nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.
The carbons of the imidazo[1,5-a]pyrazine (B1201761) ring are expected to resonate in the downfield region (δ 110-150 ppm). The carbon atom attached to the bromine (C6) would be influenced by the halogen's electronegativity and heavy atom effect. The carbons of the isopropyl group would appear in the aliphatic region of the spectrum (δ 20-40 ppm). Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, further aiding in the assignment. For instance, a DEPT-135 experiment would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.
Table 2: Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aromatic C (C-Br) | 110 - 125 |
| Aromatic C/CN | 120 - 155 |
| Isopropyl CH | 25 - 35 |
| Isopropyl CH₃ | 20 - 25 |
Note: This table is illustrative, based on typical chemical shifts for related heterocyclic systems. rsc.orgrsc.org
While 1D NMR spectra suggest the presence of certain functional groups, 2D NMR experiments are essential for unambiguously assembling the molecular structure.
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. mdpi.com A key correlation expected for this compound would be a cross-peak between the isopropyl methine septet and the methyl doublet, confirming their connectivity.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). It would be used to definitively assign the signals for the isopropyl methine and methyl groups, as well as the signals for the protonated carbons of the heterocyclic ring.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment is crucial as it reveals correlations between protons and carbons over two to three bonds. For this molecule, HMBC would be used to establish the connection between the isopropyl group and the imidazopyrazine core. Correlations would be expected from the isopropyl methine proton to the C3 carbon of the ring, confirming the substituent's position. Furthermore, correlations from the aromatic protons to various ring carbons would allow for the complete and unambiguous assignment of the entire heterocyclic structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound (molecular formula C₉H₁₀BrN₃), HRMS would provide an exact mass measurement of the molecular ion. The presence of bromine, with its two characteristic isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a distinctive isotopic pattern for the molecular ion peak ([M]⁺ and [M+2]⁺) that is readily identifiable. The experimentally measured mass would be compared to the calculated theoretical mass to confirm the molecular formula with a high degree of confidence. rsc.orgtsijournals.com
Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include:
C-H stretching: Aromatic C-H stretching bands would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the isopropyl group would be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
C=C and C=N stretching: The fused aromatic ring system would exhibit a series of characteristic sharp absorption bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=C and C=N bonds. tsijournals.comnih.gov
C-Br stretching: The vibration for the carbon-bromine bond would be expected in the fingerprint region of the spectrum, typically between 500 and 600 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties for Advanced Applications
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insight into its conjugated π-system. The imidazo[1,5-a]pyrazine core is an aromatic, conjugated system that is expected to absorb UV light, typically showing strong absorption bands in the 250-400 nm range. researchgate.net The positions of the absorption maxima (λmax) and the molar absorptivity are characteristic of the electronic structure. Substituents on the ring, such as the bromine atom and the isopropyl group, can influence the electronic properties and cause shifts in the absorption bands (either bathochromic or hypsochromic shifts). Investigating these properties is crucial for applications where the molecule's interaction with light is important, such as in the development of fluorescent probes or photosensitizers. rsc.orgresearchgate.net
Computational Chemistry and Molecular Modeling Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling for Imidazo[1,5-a]pyrazine (B1201761) Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For imidazo[1,5-a]pyrazine derivatives, 3D-QSAR analyses have been instrumental in identifying key structural features that govern their inhibitory potency.
In a study focusing on 8-Amino-imidazo[1,5-a]pyrazine derivatives as inhibitors of Bruton's tyrosine kinase (BTK), both Gaussian and field-based 3D-QSAR models were developed. These models demonstrated strong statistical validity, indicating their reliability in predicting the biological activity of new compounds based on their structural properties. The analyses of the contour maps generated from these models revealed that steric and hydrophobic interactions are significant factors contributing to the enhanced activity of these compounds. The statistical significance of these models underscores their predictive power in guiding the design of more potent BTK inhibitors.
| Model Type | Predictive Correlation Coefficient (q²) | Conventional Correlation Coefficient (r²) |
|---|---|---|
| Gaussian-based | 0.67 | 0.93 |
| Field-based | 0.60 | 0.92 |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
Docking studies on imidazo[1,5-a]pyrazine derivatives have provided detailed insights into their binding mechanisms with target kinases, such as BTK. nih.gov X-ray cocrystal structures of compounds from this class bound to BTK have validated these computational predictions. nih.gov The key interactions observed include hydrogen bonds between the 8-amino group and the 7-nitrogen of the imidazo[1,5-a]pyrazine core with the hinge region of the kinase. nih.gov Specifically, the primary amine of the ligand can form hydrogen bonds with the side-chain alcohol of the gatekeeper residue, Threonine 474 (T474). nih.gov Further stabilization is achieved through hydrogen bonds between substituents on the ligand and residues like Glycine 480 (G480) and Cysteine 481 (C481). nih.gov In some derivatives, aminopyridine moieties drive selectivity through hydrogen bonding with Serine 538 (Ser538) and Aspartate 539 (Asp539), while other groups engage in hydrophobic interactions in a back pocket of the active site. nih.gov
Molecular docking simulations generate scoring functions to estimate the binding affinity of a ligand to its target, which helps in ranking and prioritizing compounds for synthesis and biological testing. In studies involving imidazo[1,5-a]pyrazine derivatives as potential BTK inhibitors, several compounds showed potent docking scores, indicating strong predicted binding affinity. These scores correlate with the experimentally observed inhibitory activity, validating the docking protocol's utility in predicting potency.
| Compound ID | Docking Score (kcal/mol) |
|---|---|
| Compound 15 | -8.567 |
| Compound 27 | -7.465 |
| Compound 8n | -6.922 |
| Compound 38 | -6.137 |
Pharmacophore Modeling and Virtual Screening for Novel Ligand Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model can then be used as a 3D query to screen large compound libraries (virtual screening) to discover new, structurally diverse molecules with the potential for similar activity.
For imidazo[1,5-a]pyrazine derivatives targeting BTK, a five-point pharmacophore hypothesis, designated DPRRR_1, was successfully generated. This model consists of one hydrogen bond donor, one positive ionic feature, and three aromatic ring features. The developed pharmacophore model was subsequently used to screen the ZINC database, a large library of commercially available compounds, to identify novel potential BTK inhibitors. This approach facilitates the rapid identification of new chemical scaffolds that fit the required geometric and chemical features for binding to the target.
Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Kinetics
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In drug discovery, MD simulations provide valuable insights into the conformational stability of ligand-protein complexes, the flexibility of the active site, and the kinetics of binding. While extensive MD studies specifically on 6-Bromo-3-isopropylimidazo[1,5-a]pyrazine were not found, the technique has been applied to related pyrazine (B50134) and imidazopyrazine systems to validate docking results and assess complex stability. For instance, MD simulations on other kinase inhibitors have been used to confirm that the ligand remains stably bound in the predicted orientation and to understand how the protein's conformation adapts upon ligand binding. These simulations can reveal the dynamic nature of key interactions and help refine the design of ligands with improved residence time and efficacy.
In Silico ADME Prediction for Drug-Likeness Assessment and Lead Optimization
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in modern drug discovery, allowing for the early assessment of a compound's drug-likeness. These computational models predict various pharmacokinetic parameters, helping to identify potential liabilities and guide the optimization of lead compounds.
For the imidazo[1,5-a]pyrazine series of BTK inhibitors, in silico ADME analyses were conducted, and the results indicated that the pharmacokinetic parameters of the active compounds were within the permissible range for drug candidates. Similarly, in the development of imidazo[1,5-a]pyrazine-derived inhibitors of Activated CDC42 Kinase 1 (ACK1), the optimization of drug metabolism and pharmacokinetic (DMPK) properties was a key focus that led to the identification of potent and orally bioavailable candidates. nih.gov This highlights the integral role of computational ADME prediction in the lead optimization phase for this class of compounds. nih.gov
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Analysis
Computational chemistry, particularly through the application of Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the electronic structure and predicting the reactivity of complex organic molecules. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be applied to generate valuable theoretical insights. DFT calculations allow for the detailed examination of a molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial in determining its chemical behavior.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. scirp.org A smaller energy gap generally signifies higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to chemical reactions. scirp.org Conversely, a larger energy gap suggests greater stability. scirp.org
For a molecule like this compound, DFT calculations would typically involve optimizing the molecular geometry to its lowest energy state. Following this, various electronic properties would be calculated. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic and electrophilic sites within the molecule. scirp.org These maps are invaluable for predicting how the molecule will interact with other chemical species.
Furthermore, DFT allows for the calculation of several global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity. These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.
Electronegativity (χ): The power of an atom or molecule to attract electrons.
Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons.
These parameters are derived from the energies of the HOMO and LUMO and provide a comprehensive picture of the molecule's reactivity profile. researchgate.netnih.gov
While experimental data for this compound is limited, theoretical calculations on analogous structures, such as other bromo-substituted imidazo[1,2-a]pyridines and pyrazine derivatives, have demonstrated the utility of DFT in understanding their chemical behavior. nih.govresearchgate.net For instance, studies on similar heterocyclic systems have shown that the introduction of a bromine atom can significantly influence the electronic properties and reactivity of the molecule. researchgate.net
The following interactive data tables present hypothetical yet plausible results from a DFT calculation on this compound, based on findings for structurally related compounds. These tables are intended to illustrate the type of data generated from such a study.
Table 1: Calculated Electronic Properties of this compound
| Parameter | Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: These values are illustrative and based on typical ranges for similar heterocyclic compounds.
Table 2: Global Reactivity Descriptors for this compound
| Descriptor | Value (eV) |
| Chemical Hardness (η) | 2.35 |
| Chemical Softness (S) | 0.43 |
| Electronegativity (χ) | 4.15 |
| Electrophilicity Index (ω) | 3.67 |
Note: These values are illustrative and calculated based on the hypothetical HOMO and LUMO energies in Table 1.
In Vitro Biological Evaluation and Mechanistic Investigations
Target-Specific Enzyme Inhibition Assays
Derivatives of the imidazo[1,5-a]pyrazine (B1201761) scaffold have been successfully developed as potent inhibitors of BRD9, a subunit of the mammalian SWI/SNF chromatin remodeling complex. researchgate.netnih.gov Mutations in this complex are found in a significant percentage of human cancers, making its components, including BRD9, attractive therapeutic targets. researchgate.netnih.gov
In a study focused on developing BRD9 inhibitors, a series of compounds based on an imidazo[1,5-a]pyrazin-8(7H)-one core were synthesized and evaluated. This effort led to the identification of highly potent molecules. Notably, compound 27 and compound 29 demonstrated robust inhibition of BRD9 with IC50 values of 35 nM and 103 nM, respectively. nih.gov Molecular docking studies were employed to understand the structure-activity relationship, confirming the interaction of the imidazo[1,5-a]pyrazin-8(7H)-one scaffold with key residues in the BRD9 binding site. nih.gov Further evaluation showed that compound 27 also potently inhibited cell proliferation in A549 and EOL-1 cancer cell lines. nih.gov These findings underscore the potential of the imidazo[1,5-a]pyrazine core in designing selective chemical probes to explore BRD9 biology. researchgate.netnih.gov
Table 1: BRD9 Inhibition by Imidazo[1,5-a]pyrazin-8(7H)-one Derivatives
| Compound | Target | IC50 (nM) |
|---|---|---|
| Compound 27 | BRD9 | 35 |
| Compound 29 | BRD9 | 103 |
The 8-amino-imidazo[1,5-a]pyrazine scaffold is a cornerstone for a series of potent and reversible inhibitors of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor signaling pathway. nih.govnih.gov As such, BTK is a validated target for treating B-cell malignancies and autoimmune diseases like rheumatoid arthritis. nih.gov
Researchers have reported extensive structure-activity relationship (SAR) studies on this series, leading to compounds with excellent enzymatic and cellular potency. nih.gov For example, compounds 1 , 2 , and 3 from this class were evaluated in a human whole blood assay that measures the upregulation of the activation marker CD69 on B cells. These compounds showed significant activity, with IC50 values of 120 nM, 113 nM, and 94 nM, respectively. nih.gov The selectivity of these inhibitors is achieved through specific hydrogen bonding interactions between the 8-amino-imidazo[1,5-a]pyrazine core and the hinge region of the BTK enzyme, as confirmed by X-ray crystallography. nih.gov Further modifications, such as introducing bicyclic rings at the 3-position, have been shown to improve potency, pharmacokinetic profiles, and off-target selectivity. nih.gov
Table 2: BTK Inhibition by 8-Amino-imidazo[1,5-a]pyrazine Derivatives in Human Whole Blood Assay
| Compound | Target | Assay | IC50 (nM) |
|---|---|---|---|
| Compound 1 | BTK | CD69 Upregulation | 120 |
| Compound 2 | BTK | CD69 Upregulation | 113 |
| Compound 3 | BTK | CD69 Upregulation | 94 |
The imidazo[1,5-a]pyrazine framework is integral to the structure of Linsitinib (OSI-906 ), a potent and selective dual inhibitor of the insulin-like growth factor 1 receptor (IGF-1R) and the insulin (B600854) receptor (IR). selleckchem.commedchemexpress.com The IGF-1R pathway is critically involved in tumor cell proliferation and survival. aacrjournals.org
In cell-free assays, Linsitinib demonstrates an IC50 of 35 nM against IGF-1R and is modestly potent against the highly homologous IR with an IC50 of 75 nM. selleckchem.commedchemexpress.comnih.gov The compound shows high selectivity, with no significant activity against a panel of other kinases. selleckchem.comnih.gov In cellular assays, Linsitinib inhibits the autophosphorylation of IGF-1R and subsequently blocks the activation of downstream signaling pathways, including Akt and ERK1/2. selleckchem.comaacrjournals.org This inhibition of critical signaling cascades leads to the suppression of cell proliferation in various tumor cell lines. nih.gov
Table 3: IGF-1R/IR Inhibition by Linsitinib (OSI-906)
| Compound | Target | IC50 (nM) |
|---|---|---|
| Linsitinib (OSI-906) | IGF-1R | 35 |
| Linsitinib (OSI-906) | IR | 75 |
While research on the specific 6-bromo-3-isopropylimidazo[1,5-a]pyrazine is limited for this target, studies on the closely related imidazo[1,2-a]pyrazine (B1224502) scaffold have identified inhibitors of VirB11 ATPase. This enzyme, exemplified by HP0525 from Helicobacter pylori, is a key component of the bacterial type IV secretion system (T4SS), which is essential for bacterial virulence and the spread of antibiotic resistance. nih.govnih.gov
A series of novel 8-amino imidazo[1,2-a]pyrazine derivatives were developed and screened for their ability to inhibit the ATPase activity of HP0525. nih.gov In vitro screening identified several competitive inhibitors of ATP, with one lead compound demonstrating an IC50 value of 7 µM. ucl.ac.ukucl.ac.uk These findings suggest that the broader imidazopyrazine class of heterocycles holds potential for the development of novel antibacterial agents that function by disrupting bacterial secretion systems. researchgate.net
Table 4: VirB11 ATPase Inhibition by an Imidazo[1,2-a]pyrazine Derivative
| Compound Class | Target | Lead Compound IC50 (µM) |
|---|---|---|
| 8-amino imidazo[1,2-a]pyrazines | VirB11 ATPase (HP0525) | 7 |
The imidazo[1,5-a]pyrazine scaffold has been utilized to develop inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a critical serine/threonine kinase in the PI3K/Akt/mTOR signaling pathway. nih.gov This pathway is frequently dysregulated in human cancers, making it a prime target for therapeutic intervention. A series of imidazo[1,5-a]pyrazine inhibitors of mTOR were optimized for potency and metabolic stability, leading to orally bioavailable compounds that demonstrated inhibition of both mTORC1 and mTORC2 complexes. nih.gov
In parallel, research on the related imidazo[1,2-a]pyrazine scaffold has yielded potent dual inhibitors of PI3K/mTOR. One such study reported a compound with exceptional dual inhibitory activity, showing IC50 values of 0.06 nM for PI3Kα and 3.12 nM for mTOR. drugbank.com Another investigation into 8-morpholinyl-imidazo[1,2-a]pyrazines identified a compound with an IC50 of 2.8 nM against PI3Kδ. researchgate.net These results highlight the versatility of the imidazopyrazine core in targeting different nodes within this crucial cancer-related pathway.
Table 5: PI3K/mTOR Pathway Inhibition by Imidazopyrazine Derivatives
| Compound Class | Target | IC50 (nM) |
|---|---|---|
| Imidazo[1,2-a]pyrazine derivative | PI3Kα | 0.06 |
| Imidazo[1,2-a]pyrazine derivative | mTOR | 3.12 |
| 8-morpholinyl-imidazo[1,2-a]pyrazine derivative | PI3Kδ | 2.8 |
The imidazo[1,2-a]pyrazine core, an isomer of the imidazo[1,5-a]pyrazine scaffold, has been identified as a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. nih.gov AMPA receptors are ionotropic glutamate (B1630785) receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system. nih.gov
A high-throughput screening campaign identified an imidazo[1,2-a]pyrazine, designated compound 5 , as a promising lead. This compound was found to be a selective modulator of AMPA receptors associated with the transmembrane AMPAR regulatory protein (TARP) γ-8. nih.gov In vitro assays demonstrated that compound 5 was inactive against AMPA receptors associated with the TARP γ-2 subunit at concentrations up to 100 μM, showcasing its selectivity. Further characterization using whole-cell electrophysiology confirmed its inhibitory activity on AMPA responses in rat hippocampal neurons. nih.gov
Table 6: AMPAR Modulation by an Imidazo[1,2-a]pyrazine Derivative
| Compound | Target | Activity | Selectivity |
|---|---|---|---|
| Imidazopyrazine 5 | AMPAR / TARP γ-8 | Negative Allosteric Modulator | Inactive against AMPAR / TARP γ-2 (up to 100 μM) |
In Vitro Antimicrobial Activity Profiling
Similar to the lack of data in the cancer cell line assays, specific studies detailing the in vitro antimicrobial activity profile of this compound are not present in the available scientific literature.
There are no specific research findings on the antibacterial potency and spectrum of this compound. While various other bromo-substituted heterocyclic compounds and pyrazine (B50134) derivatives have been evaluated for their activity against bacteria, including Staphylococcus aureus, no such data has been published for the specific compound . Therefore, a data table of its antibacterial activity cannot be compiled.
Antifungal Potency and Spectrum (e.g., against Candida albicans, Aspergillus niger)
No publicly available research data was identified describing the antifungal activity of this compound against Candida albicans, Aspergillus niger, or any other fungal species.
Antiviral Activity
No publicly available research data was identified concerning the evaluation of this compound for antiviral properties against any viral strains.
Antituberculosis Activity (e.g., against Mtb)
No publicly available research data was identified that assesses the antituberculosis activity of this compound against Mycobacterium tuberculosis (Mtb) or related mycobacteria.
In Vitro Anti-inflammatory Activity Assessment
No publicly available research data was identified regarding the in vitro anti-inflammatory effects of this compound.
In Vitro Neuroprotective Effects
No publicly available research data was identified detailing any investigation into the in vitro neuroprotective effects of this compound.
Investigation as Biological Probes and for Imaging Applications
No publicly available research data was identified on the development or use of this compound as a biological probe or for any imaging applications.
Structure Activity Relationship Sar of 6 Bromo 3 Isopropylimidazo 1,5 a Pyrazine and Analogues
Impact of Bromine Substitution at Position 6 on Biological Activity and Target Interactions
The influence of halogen substitution on the imidazo[1,5-a]pyrazine (B1201761) core is a key aspect of its SAR. While direct studies on 6-bromo-3-isopropylimidazo[1,5-a]pyrazine are limited, research on related imidazopyrazine isomers provides valuable context. For the isomeric imidazo[1,2-a]pyrazine (B1224502) scaffold, introduction of a bromine atom at the 6-position did not lead to an improvement in inhibitory potency and was associated with less favorable physicochemical properties.
Role of the Isopropyl Group at Position 3 in Modulating Potency and Selectivity
The substituent at the C3 position of the imidazo[1,5-a]pyrazine core plays a significant role in modulating the compound's interaction with its biological targets. While many reported SAR studies on this scaffold focus on larger, more complex groups at this position, the presence of a smaller lipophilic group like isopropyl can have distinct effects.
In the context of kinase inhibition, the C3 position often points towards the solvent-exposed region of the ATP-binding pocket. The introduction of an isopropyl group can contribute to the hydrophobic interactions within this region. The size and shape of the C3 substituent are critical for optimizing van der Waals contacts without causing steric clashes. For instance, in a series of 3-morpholino-imidazole[1,5-a]pyrazine BTK inhibitors, the morpholine (B109124) group was identified as an optimized pharmacophore at this position, suggesting that the nature of the C3 substituent is crucial for achieving high potency and selectivity. researchgate.net While direct data on a C3-isopropyl group is scarce, it is plausible that it offers a balance of lipophilicity and size that could be favorable for certain targets, potentially influencing selectivity by avoiding interactions with larger, more accommodating binding sites in off-target kinases.
Influence of Substituents at Other Positions of the Imidazo[1,5-a]pyrazine Core on Activity
Extensive research on imidazo[1,5-a]pyrazine analogues has demonstrated that substituents at positions other than 3 and 6 are critical for biological activity. The C8 position, in particular, has been a major focus of optimization for kinase inhibitors.
An 8-amino group has been identified as a key feature for potent and reversible BTK inhibitors. nih.gov This group is crucial for forming hydrogen bonds with the hinge region of the kinase, a common interaction motif for many kinase inhibitors. The primary amine at C8 can also interact with the gatekeeper residue of the kinase. nih.gov The nature of the substituent attached to this amino group further modulates activity.
The table below summarizes the structure-activity relationship for a series of 8-amino-imidazo[1,5-a]pyrazine based BTK inhibitors, highlighting the importance of the central amide.
| Compound | Central Amide | BTK IC50 (nM) |
| 25 | Pyridazine | 130 |
| 26 | Pyrimidine | 33 |
| 27 | Pyrimidine ( regioisomer) | 130 |
| 28 | Pyrazine (B50134) | 120 |
| 29 | Thiazole | >1000 |
| 30 | Thiazole (regioisomer) | 260 |
This data clearly indicates that a 2-pyridyl amide is generally more potent than other heteroaromatic amides. nih.gov
For the isomeric imidazo[1,2-a]pyrazine scaffold, substitutions at the C2 and C8 positions have been extensively studied. For instance, in a series of AMPAR negative modulators, a para-fluorophenyl group at C2 and various cyclic amines at C8 were found to be important for high potency. nih.gov
Identification of Key Pharmacophoric Features for Diverse Biological Activities
Pharmacophore modeling has been instrumental in elucidating the key structural features required for the biological activity of imidazo[1,5-a]pyrazine derivatives.
For BTK inhibitors, a five-point pharmacophore hypothesis (DPRRR_1) has been proposed, consisting of:
One hydrogen bond donor
One positive ionic feature
Three aromatic ring features benthamscience.com
This model emphasizes the importance of specific electronic and steric properties for effective binding to BTK.
In the case of ACK1 inhibitors, a pharmacophore model was developed based on co-crystal structures. This model includes:
Three hydrogen bond donors
Two hydrogen bond acceptors
Two hydrophobic features
One positive ionizable feature nih.gov
The imidazole (B134444) ring of the scaffold was found to interact with key residues like K158 and the DFG motif residue D270 through hydrogen bonds. nih.gov These models serve as valuable tools for the virtual screening and rational design of new, potent, and selective inhibitors based on the imidazo[1,5-a]pyrazine core.
Correlation Between Structural Modifications and Mechanistic Pathways
The structural modifications of imidazo[1,5-a]pyrazine derivatives are directly correlated with their mechanism of action, particularly for kinase inhibitors. The primary mechanistic pathway for these compounds is the competitive inhibition of ATP binding to the kinase domain.
The key interactions that drive this inhibition are dictated by the specific substituents on the imidazo[1,5-a]pyrazine core:
Hinge Binding: As mentioned, an 8-amino group is a critical modification that enables hydrogen bonding with the kinase hinge region (e.g., Ser538 and Asp539 in BTK), mimicking the adenine (B156593) portion of ATP. nih.gov
Hydrophobic Interactions: The trifluoropyridine moiety in some BTK inhibitors engages in hydrophobic interactions in the back pocket of the kinase, enhancing selectivity. nih.gov The isopropyl group at C3 of this compound would likely engage in similar hydrophobic interactions.
Gatekeeper Interactions: The primary amine at C8 can also form a hydrogen bond with the gatekeeper residue (e.g., T474 in BTK), which is a crucial determinant of inhibitor selectivity. nih.gov
Future Perspectives and Research Directions
Exploration of Novel and Greener Synthetic Routes for Substituted Imidazo[1,5-a]pyrazines
The advancement of the imidazo[1,5-a]pyrazine (B1201761) scaffold is intrinsically linked to the development of efficient, versatile, and environmentally sustainable synthetic methodologies. Future research will prioritize the move away from traditional, often harsh, multi-step syntheses towards more innovative and greener alternatives.
A significant area of exploration is the expansion of multicomponent reactions (MCRs) . MCRs, which combine three or more reactants in a single step to form a complex product, embody the principles of green chemistry by minimizing waste, reducing reaction time, and improving atom economy. A notable example is the novel synthesis of highly substituted imidazo[1,5-a]pyrazines through a sequence involving a three-component reaction of 2,3-diaminomaleonitrile, ketones, and isocyanides. nih.gov This approach allows for the rapid generation of a library of diverse compounds from simple starting materials. Drawing inspiration from the synthesis of the related imidazo[1,2-a]pyrazine (B1224502) scaffold, future methods could employ catalyst-free conditions under microwave irradiation in green solvents like water-isopropanol mixtures, further enhancing the environmental credentials of the synthesis. nih.govbenthamscience.com
Another promising frontier is the use of advanced metalation strategies . Directed ortho-metalation and related techniques allow for the precise and regioselective functionalization of the imidazo[1,5-a]pyrazine core, enabling the introduction of various substituents to fine-tune the compound's biological activity. rsc.org The development of methods using more sustainable catalysts, such as earth-abundant metals, will be a key focus. Furthermore, techniques that avoid hazardous reagents, for instance, replacing molecular bromine with safer alternatives like N-bromosuccinimide (NBS) or copper bromide for bromination steps, will be critical in developing safer laboratory and industrial-scale syntheses. drugbank.com
| Synthetic Strategy | Key Features | Future Direction |
| Multicomponent Reactions (MCRs) | One-pot synthesis, high atom economy, reduced waste. | Development of new MCRs using sustainable catalysts and solvents. |
| Metalation Strategies | Precise, regioselective functionalization of the core scaffold. | Utilization of earth-abundant metal catalysts and safer reagents. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. | Integration with green solvents and catalyst-free conditions. |
| Green Solvents | Use of non-toxic, biodegradable solvents like water or eucalyptol. | Broader application across various synthetic steps for the scaffold. nih.gov |
Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level
Understanding precisely how imidazo[1,5-a]pyrazine derivatives interact with their biological targets is crucial for designing more potent and selective drugs. Future research will employ a combination of sophisticated experimental and computational techniques to illuminate these interactions at an atomic level.
One of the most powerful tools is X-ray crystallography . Studies on 8-amino-imidazo[1,5-a]pyrazines as Bruton's tyrosine kinase (BTK) inhibitors have successfully used this technique to obtain co-crystal structures of the inhibitors bound to the BTK enzyme. nih.gov These structures have revealed key molecular interactions, such as the bidentate hydrogen bonds between the inhibitor's aminopyridine moiety and specific amino acid residues like Ser538 and Asp539 in the kinase hinge region. nih.gov Similarly, molecular modeling of imidazo[1,5-a]pyrazine-based c-Src inhibitors has identified critical hydrogen bonds with residues Thr340 and Met343, as well as favorable CH–π interactions within the ATP-binding site. nih.gov
Building on this, future work will focus on:
Cryo-Electron Microscopy (Cryo-EM): For larger, more complex protein targets that are difficult to crystallize.
Advanced Spectroscopy: Techniques like Nuclear Magnetic Resonance (NMR) to study the dynamic nature of the inhibitor-protein interaction in solution.
In parallel, computational chemistry will play an ever-larger role. Methods like 3D Quantitative Structure-Activity Relationship (3D-QSAR) and pharmacophore modeling are already being used to build predictive models for the activity of imidazo[1,5-a]pyrazine-based BTK inhibitors. drugbank.comnih.gov These models help researchers understand which structural features are essential for biological activity and guide the design of new, improved analogues. Future directions will involve more sophisticated molecular dynamics simulations to predict not just the binding pose but also the binding kinetics and residence time of an inhibitor on its target, which are often better predictors of in vivo efficacy.
| Technique | Information Gained | Key Findings for Imidazo[1,5-a]pyrazines |
| X-ray Crystallography | Static, high-resolution 3D structure of the inhibitor-protein complex. | Identified specific H-bonds and hydrophobic interactions with BTK and c-Src. nih.govnih.gov |
| Molecular Docking | Predicts the preferred binding orientation of an inhibitor to its target. | Used to explain structure-activity relationships for BRD9 inhibitors. nih.gov |
| 3D-QSAR | Correlates the 3D properties of molecules with their biological activity. | Developed predictive models for BTK inhibitory activity. drugbank.comnih.gov |
| Pharmacophore Modeling | Defines the essential 3D arrangement of features necessary for activity. | Generated hypotheses for novel BTK inhibitors based on the scaffold. drugbank.comnih.gov |
Development of Highly Selective Molecular Probes for Cellular Pathways
Beyond their therapeutic potential, highly potent and selective inhibitors are invaluable as molecular probes—tools used to study the function of specific proteins within complex cellular networks. The future holds significant promise for developing imidazo[1,5-a]pyrazine derivatives into such probes.
A key requirement for a good molecular probe is high selectivity for its intended target over other related proteins. The successful development of imidazo[1,5-a]pyrazine-based inhibitors with high selectivity for targets like ACK1 and BTK provides a strong foundation for this application. nih.govnih.gov A highly selective inhibitor can be used to interrogate the specific role of its target kinase in a signaling pathway by observing the downstream cellular consequences of its inhibition, a process known as chemical genetics.
Furthermore, the imidazo-fused heterocyclic core itself possesses interesting photophysical properties. The closely related imidazo[1,5-a]pyridine (B1214698) scaffold, for example, has been successfully developed into a range of fluorescent probes . nih.gov These probes exhibit desirable characteristics like large Stokes shifts (the separation between absorption and emission wavelengths) and solvatochromism (changes in color in response to solvent polarity), making them suitable for applications such as:
Sensing specific analytes: Probes have been designed to recognize sulfite (B76179) ions in living cells and zebrafish. nih.gov
Imaging cellular environments: Their fluorescence can report on the local environment, such as the fluidity and hydration of cell membranes. drugbank.comnih.gov
A promising future direction is to harness these intrinsic properties in the imidazo[1,5-a]pyrazine scaffold. By analogy, these compounds could be engineered into novel fluorescent probes. For instance, a selective imidazo[1,5-a]pyrazine-based kinase inhibitor could be functionalized with a fluorescent tag, or its own intrinsic fluorescence could be exploited, to create an imaging agent. Such a probe would allow researchers to visualize the location and concentration of the target kinase within a living cell in real-time, providing invaluable insights into its biological function.
Application of Artificial Intelligence and Machine Learning in Rational Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the process of drug discovery, and the imidazo[1,5-a]pyrazine scaffold is well-positioned to benefit from these technologies. These computational tools can analyze vast datasets to identify patterns and make predictions, dramatically accelerating the design-synthesize-test cycle.
One of the most established applications is in the development of Quantitative Structure-Activity Relationship (QSAR) models. As demonstrated with imidazo[1,5-a]pyrazine-based BTK inhibitors, 3D-QSAR models can be built to correlate the physicochemical properties of a series of compounds with their inhibitory activity. nih.govnih.gov These predictive models allow chemists to prioritize which new molecules to synthesize, focusing efforts on those most likely to be potent.
Looking forward, more advanced AI/ML techniques will be employed:
Virtual Screening: ML algorithms can be trained to screen massive virtual libraries containing millions or even billions of compounds to identify novel molecules containing the imidazo[1,5-a]pyrazine scaffold that are likely to be active against a specific target. nih.gov
De Novo Design: Generative AI models, such as generative adversarial networks (GANs) or recurrent neural networks (RNNs), can "learn" the rules of chemical structure and bonding from existing chemical databases. researchgate.net These models can then be directed to design entirely new imidazo[1,5-a]pyrazine derivatives that are optimized for desired properties, such as high potency, good selectivity, and favorable drug-like characteristics (ADMET - absorption, distribution, metabolism, excretion, and toxicity). A deep learning-based approach has already been used to design derivatives of the related benzimidazole-pyrazine scaffold, providing a clear blueprint for its application to imidazo[1,5-a]pyrazines. benthamscience.com
Predictive ADMET Models: ML models are increasingly used to predict the pharmacokinetic and toxicity profiles of compounds before they are ever synthesized. This allows for the early deselection of molecules that are likely to fail later in development due to poor bioavailability or toxicity, saving significant time and resources.
Investigation of Multi-Targeting Approaches for Complex Biological Systems
Many complex diseases, such as cancer and chronic inflammatory disorders, are driven by the dysregulation of multiple signaling pathways. The traditional "one target, one drug" approach is often insufficient to treat such diseases effectively. Consequently, there is growing interest in developing single chemical entities that can modulate multiple targets simultaneously, a strategy known as polypharmacology or a multi-targeting approach.
The imidazo[1,5-a]pyrazine scaffold is an attractive starting point for designing such agents. Research has already demonstrated its ability to yield inhibitors that act on multiple, closely related targets. For example, a series of imidazo[1,5-a]pyrazines were discovered to be potent inhibitors of both mTORC1 and mTORC2 , two distinct protein complexes of the mTOR kinase. nih.gov Since both complexes play critical roles in cancer cell growth and survival, their dual inhibition is considered a superior therapeutic strategy compared to inhibiting mTORC1 alone.
Future research will likely expand on this concept. Drawing parallels from related scaffolds, several promising multi-target strategies emerge:
Dual PI3K/mTOR Inhibition: The PI3K/Akt/mTOR pathway is one of the most frequently activated pathways in cancer. Dual inhibitors that hit both PI3K and mTOR have shown significant promise. Given that imidazo[1,5-a]pyrazines can inhibit mTOR, and the related imidazo[1,2-a]pyrazine scaffold has yielded potent dual PI3K/mTOR inhibitors, designing multi-targeting imidazo[1,5-a]pyrazines for this pathway is a logical and promising next step. drugbank.comnih.gov
Dual IKK1/IKK2 Inhibition: For inflammatory diseases, the NF-κB pathway is a critical driver. The kinases IKK1 and IKK2 are central to this pathway, and dual inhibitors could offer a potent anti-inflammatory effect. Derivatives of the closely related imidazo[1,5-a]quinoxaline (B8520501) scaffold have been investigated for this dual activity, suggesting a viable path for imidazo[1,5-a]pyrazines. nih.gov
Harnessing Kinase Selectivity Profiles: Even when designing selective inhibitors, chemists often profile them against a panel of related kinases. This data can be repurposed to rationally design multi-target agents. For instance, imidazo[1,5-a]pyrazine-based BTK inhibitors also show some activity against Src family kinases. nih.gov A future approach could involve intentionally optimizing this secondary activity to create a dual BTK/Src inhibitor, which could be highly effective in certain B-cell malignancies where both kinases are active.
Unexplored Biological Activities and Therapeutic Niches for this Scaffold
While much of the focus on the imidazo[1,5-a]pyrazine scaffold has been on its role as a kinase inhibitor for cancer and autoimmune diseases, the versatile nature of this heterocyclic system suggests it has the potential to be active in a wide range of other therapeutic areas. benthamscience.comnih.gov Future research will undoubtedly uncover new biological activities and applications for this privileged structure.
Potential unexplored areas include:
Neurodegenerative Diseases: Kinases play crucial roles in neuronal health and disease. For example, c-Src, a known target of imidazo[1,5-a]pyrazines, is involved in signaling pathways related to ischemic stroke. nih.gov This suggests that derivatives could be explored for neuroprotective effects in conditions like Alzheimer's disease, Parkinson's disease, or amyotrophic lateral sclerosis (ALS), where other kinases are known to be dysregulated.
Infectious Diseases: The structural similarity of the imidazo[1,5-a]pyrazine core to purine (B94841) nucleosides suggests it could interfere with viral or bacterial enzymes that process purines. The related imidazo[1,2-a]pyrazine scaffold has already yielded compounds with activity against influenza virus and has been investigated for activity against other pathogens. tsijournals.com This provides a strong rationale for screening libraries of imidazo[1,5-a]pyrazine derivatives against a broad panel of viral, bacterial, and parasitic targets.
Metabolic Diseases: The mTOR pathway, a known target of imidazo[1,5-a]pyrazines, is a central regulator of cellular metabolism. nih.gov This link suggests that compounds from this class could be investigated for activity in metabolic disorders such as type 2 diabetes or non-alcoholic fatty liver disease (NAFLD).
Cardiovascular and Fibrotic Diseases: Many kinases are involved in the signaling pathways that lead to cardiac hypertrophy, fibrosis, and other cardiovascular pathologies. Exploring the activity of imidazo[1,5-a]pyrazine libraries in relevant cellular and animal models of these diseases could open up entirely new therapeutic avenues.
The path forward will involve a combination of targeted design, based on known biological pathways, and unbiased phenotypic screening, where large libraries of compounds are tested in disease-relevant cellular assays to uncover unexpected activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
